Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-
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Overview
Description
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is an organic compound with the chemical formula C12H20N5O4P. This compound is known for its unique structure, which includes a phosphonic acid group and a purine base. It is often used in various scientific research applications due to its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- typically involves multiple steps One common method includes the reaction of 6-amino-9H-purine with a suitable alkylating agent to introduce the butoxy groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and reduce costs. The purification process often involves crystallization or chromatography techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phosphonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles; conditionsdepends on the nucleophile and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with nucleic acid synthesis, making it a potential antiviral and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Adefovir Dipivoxil: A nucleotide analog used as an antiviral agent.
Tenofovir: Another nucleotide analog with antiviral properties.
Alendronate Sodium: A bisphosphonate used to treat osteoporosis
Uniqueness
Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]- is unique due to its specific structure, which combines a purine base with a phosphonic acid group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
643028-96-0 |
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Molecular Formula |
C10H17N6O4P |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
[4-amino-3-(6-aminopurin-9-yl)butoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H17N6O4P/c11-3-7(1-2-20-6-21(17,18)19)16-5-15-8-9(12)13-4-14-10(8)16/h4-5,7H,1-3,6,11H2,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
HENGFVSQKQUJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CN)N |
Origin of Product |
United States |
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